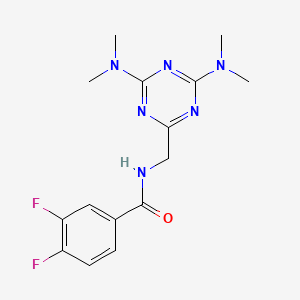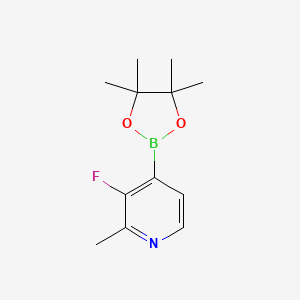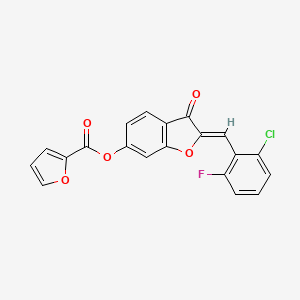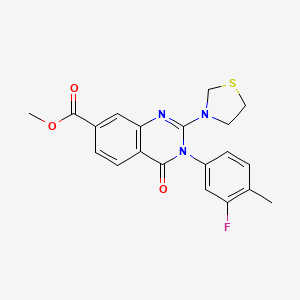
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has two dimethylamino groups attached to the triazine ring. Additionally, it contains a benzamide group with two fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazine ring, the dimethylamino groups, and the 3,4-difluorobenzamide group. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms might influence its solubility in different solvents .Applications De Recherche Scientifique
Nucleic Acid Binding Agents
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide derivatives have been synthesized and shown to bind strongly to DNA model sequences. This binding capability suggests potential uses in genetic research and molecular biology, particularly in the inhibition of topoisomerase II, an enzyme crucial in DNA replication and cell division (Spychała et al., 1994).
Melamine Derivatives and Polycondensates
The compound has been involved in the synthesis of bi-functional melamine derivatives, leading to the creation of new compounds with potential applications in polymer and materials science. The analysis of their polycondensates provides insight into the structural properties and potential uses of these materials in various industrial applications (Matsukawa et al., 1980).
Recovery of Nano-Structured Ceria
Research indicates the potential use of derivatives of this compound in the recovery of nano-structured ceria (CeO2) from certain metal-ligand complexes. This application could be significant in nanotechnology and materials science, especially in the field of catalysis and semiconductor technology (Veranitisagul et al., 2011).
Microbial and Rat Metabolites Analysis
This compound has been used in studies to understand the metabolic pathways in microbes and rats, particularly in the context of herbicide degradation. Such studies are crucial in environmental science and toxicology, providing insights into the ecological impact and breakdown of agrochemicals (Dietrich et al., 1995).
Vibrational Spectroscopy Studies
Research involving the compound has contributed to the understanding of vibrational spectroscopy, particularly in the fingerprint region. This application is crucial in analytical chemistry for the characterization of molecular structures and interactions (Dunkers & Ishida, 1995).
Antibacterial and Biofilm Inhibition
Derivatives of the compound have been synthesized and tested for their antibacterial and biofilm inhibition properties. Such research is vital in the development of new pharmaceuticals and treatments for bacterial infections (Mekky & Sanad, 2020).
Antitumor Drug Analogues
The compound has been used in the synthesis and chemical study of bicyclic analogues of antitumor drugs. This research is significant in the field of medicinal chemistry, contributing to the development of new cancer therapies (Langdon et al., 1984).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O/c1-22(2)14-19-12(20-15(21-14)23(3)4)8-18-13(24)9-5-6-10(16)11(17)7-9/h5-7H,8H2,1-4H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQKYTMVVQCSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Diethylamino)methyl]benzaldehyde](/img/structure/B2862300.png)
![(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2862302.png)
![1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid](/img/structure/B2862303.png)

![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2862305.png)
![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)
![1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2862312.png)

![N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2862315.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)


![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)
